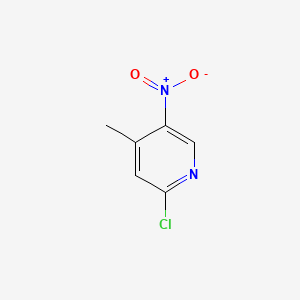

2-Chloro-4-methyl-5-nitropyridine

Descripción general

Descripción

2-Chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a light cream to light brown crystalline powder that is soluble in methanol . This compound is primarily used in chemical synthesis studies and serves as an important intermediate in various industrial applications .

Métodos De Preparación

The synthesis of 2-Chloro-4-methyl-5-nitropyridine typically involves the chlorination of 2-Hydroxy-4-methyl-5-nitropyridine. One common method includes the use of phosphorus oxychloride and phosphorus pentachloride as chlorination reagents. The reaction is carried out at a temperature range of 100-105°C for about 5 hours . After the reaction, the product is extracted and purified to obtain a high yield of this compound.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions:

Mechanistic Insight : The electron-withdrawing nitro group at position 5 enhances the electrophilicity of the adjacent chlorine, facilitating SₙAr (nucleophilic aromatic substitution) with soft nucleophiles like amines and thiols .

Reduction Reactions

The nitro group at position 5 is reducible to an amine:

| Reducing System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C (10%) | EtOH, 25–30°C, 4–6 hrs | 5-Amino-2-chloro-4-methylpyridine | 92% | |

| Fe/HCl | H₂O, 70°C, 12 hrs | 5-Amino-2-chloro-4-methylpyridine | 65% |

Side Reactions : Over-reduction of the pyridine ring is minimized using Pd-C at low hydrogen pressures .

Nitration and Halogenation

Further functionalization of the pyridine ring has been demonstrated:

Nitration

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C, 2 hrs | 2-Chloro-4-methyl-3,5-dinitropyridine | 55% |

Bromination

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂, FeCl₃ | CHCl₃, 50°C, 8 hrs | 2-Bromo-4-methyl-5-nitropyridine | 60% |

Regioselectivity : Electrophilic substitution occurs preferentially at position 3 due to the directing effects of the nitro group .

Ring Functionalization via Cross-Coupling

The chlorine substituent enables participation in transition-metal-catalyzed reactions:

Key Limitation : Steric hindrance from the methyl group at position 4 reduces reactivity in sterically demanding couplings.

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 230°C, releasing NOₓ gases (TGA data) .

-

Photoreactivity : UV irradiation (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive nitrene intermediate .

From 2-Hydroxy-4-methyl-5-nitropyridine

From 2-Amino-4-methylpyridine

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting bacterial infections and cancer therapies. For instance, its derivatives have been investigated for their antimicrobial and anticancer properties, showing promising results in preclinical studies .

Case Study: Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits essential metabolic processes, which are critical for bacterial survival. Preliminary studies suggest its effectiveness against resistant bacterial strains, making it a candidate for further drug development.

Agrochemical Applications

Formulation of Herbicides and Pesticides:

In the agrochemical sector, this compound is used to formulate herbicides and pesticides. Its ability to enhance crop yield while providing protection against pests makes it valuable in agricultural practices. The compound's efficacy in these applications is attributed to its chemical stability and reactivity .

Material Science

Development of New Materials:

The compound is explored for its potential in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics, leading to materials that can withstand various environmental conditions and stresses .

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its reliability in various testing environments makes it a preferred choice for researchers looking to analyze complex mixtures accurately .

Research Applications

Study of Reaction Mechanisms:

This compound is widely used in academic and industrial research to study reaction mechanisms and develop new synthetic pathways. Its role in organic chemistry is vital for advancing knowledge about chemical reactions and improving synthetic methodologies .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for antibiotics and anticancer drugs |

| Agrochemicals | Formulation of herbicides and pesticides |

| Material Science | Development of advanced polymers |

| Analytical Chemistry | Reagent for substance detection |

| Research | Mechanism studies and synthetic pathway development |

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-methyl-5-nitropyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and nitro group make it a versatile intermediate for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparación Con Compuestos Similares

2-Chloro-4-methyl-5-nitropyridine can be compared with other similar compounds such as:

- 2-Chloro-5-nitropyridine

- 2-Chloro-3-methyl-5-nitropyridine

- 2-Chloro-4-nitropyridine

These compounds share similar structural features but differ in the position of substituents on the pyridine ring, which can influence their reactivity and applications . The unique combination of chlorine, methyl, and nitro groups in this compound makes it particularly useful in specific synthetic pathways.

Actividad Biológica

2-Chloro-4-methyl-5-nitropyridine (CAS No. 23056-33-9) is a chemical compound with diverse biological activities. This article focuses on its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₅ClN₂O₂

- Molecular Weight : 172.57 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Ranges from 1.18 to 2.01, indicating moderate lipophilicity .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Studies have shown its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria are crucial indicators of its antibacterial potency.

| Bacteria | MIC (μM) |

|---|---|

| Staphylococcus aureus | 20 |

| Enterococcus faecalis | 30 |

| Mycobacterium tuberculosis | 0.78 |

The presence of the nitro group at the C5 position is essential for enhancing the antibacterial activity of the compound .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting critical pathways involved in inflammation. Specifically, it has been shown to inhibit the NF-kB pathway, which plays a pivotal role in inflammatory responses.

Mechanism of Action :

- Inhibition of iNOS (inducible Nitric Oxide Synthase)

- Reduction of pro-inflammatory cytokines like TNF-α and IL-1β .

Cytotoxicity

The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Results indicate that it has a selective cytotoxic effect, sparing primary mammalian cells while effectively reducing the viability of cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 10 |

These findings suggest potential applications in cancer therapy, particularly due to its selective toxicity towards tumor cells .

Case Studies

-

Antibacterial Efficacy Study :

A recent study evaluated the antibacterial efficacy of various nitro-substituted pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against S. aureus, with an MIC significantly lower than commonly used antibiotics like ampicillin and rifampicin . -

Cytotoxicity Assessment :

In a comparative analysis of several pyridine derivatives, this compound was found to have a favorable cytotoxicity profile against cancer cells while showing minimal toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

2-chloro-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZUMEVIIGNXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323073 | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23056-33-9 | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23056-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23056-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the structural characteristics of 2-chloro-4-methyl-5-nitropyridine?

A1: The research employed Density Functional Theory (DFT) calculations using the B3LYP method and the 6-311++G (d,p) basis set to elucidate the structure of this compound [, ]. This computational approach allowed the researchers to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Furthermore, the study compared these theoretical calculations with experimental data obtained through spectral measurements, including nuclear magnetic resonance (NMR) spectroscopy. This comparison validated the accuracy of the theoretical predictions and provided a comprehensive understanding of the molecule's structure [, ].

Q2: What analytical techniques were used to study this compound, and how do they contribute to understanding its properties?

A2: The research employed a combination of experimental and theoretical methods to analyze this compound. Experimentally, spectral techniques such as vibrational spectroscopy and NMR were utilized [, ]. Vibrational spectroscopy helps to identify characteristic functional groups within the molecule based on their unique vibration patterns. NMR spectroscopy, on the other hand, provides insights into the arrangement of atoms and the electronic environment surrounding them. These experimental techniques were complemented by theoretical calculations using DFT [, ]. DFT calculations enable the prediction of various molecular properties, including electronic structure, vibrational frequencies, and NMR chemical shifts. By comparing the experimental spectra with the theoretically calculated values, researchers were able to confirm the accuracy of the predicted structure and gain a deeper understanding of the molecule's behavior [, ]. This multi-faceted approach, combining experimental and computational methods, provides a robust and comprehensive characterization of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.